4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-ACETYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The acetyl, chlorophenyl, hydroxy, and methoxypropyl groups are introduced through various substitution reactions. These steps often require specific reagents and catalysts to ensure the correct positioning of each substituent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.
Scientific Research Applications
4-ACETYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ACETYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Thiadiazole Derivatives: These compounds are known for their anticancer and antimicrobial properties.
Uniqueness
4-ACETYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(3-METHOXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and the presence of a pyrrole ring. This structure imparts distinct chemical and biological properties that differentiate it from other heterocyclic compounds.
Properties
Molecular Formula |
C16H18ClNO4 |
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Molecular Weight |
323.77 g/mol |
IUPAC Name |
3-acetyl-2-(2-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H18ClNO4/c1-10(19)13-14(11-6-3-4-7-12(11)17)18(8-5-9-22-2)16(21)15(13)20/h3-4,6-7,14,20H,5,8-9H2,1-2H3 |
InChI Key |
FRTUPZJPWCAQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)CCCOC)O |
Origin of Product |
United States |
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